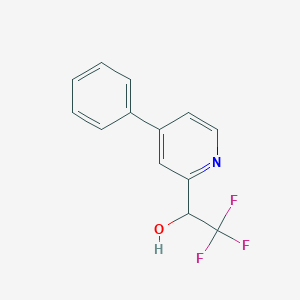

2,2,2-Trifluoro-1-(4-phenylpyridin-2-YL)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C13H10F3NO and a molecular weight of 253.22 g/mol It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a pyridinyl group attached to an ethanol backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol typically involves the reaction of 4-phenylpyridine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoroacetophenone or trifluoroacetaldehyde derivatives.

Reduction: Formation of 2,2,2-trifluoro-1-(4-phenylpyridin-2-yl)ethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol has several applications in scientific research:

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to act as a competitive inhibitor of yeast alcohol dehydrogenase by binding to the active site of the enzyme and preventing the normal substrate from accessing the site . This interaction can be studied using techniques such as enzyme kinetics and crystallography to determine the inhibition constant and the structural basis of inhibition.

類似化合物との比較

Similar Compounds

- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

- 2,2,2-Trifluoro-1-phenylethylamine

- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one

- 2,2,2-Trifluoro-1-(3-furyl)ethanol

Uniqueness

2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol is unique due to the presence of both a trifluoromethyl group and a pyridinyl group, which confer distinct chemical properties such as increased lipophilicity and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound for research and development in various scientific fields .

生物活性

2,2,2-Trifluoro-1-(4-phenylpyridin-2-YL)ethanol (CAS Number: 1241505-16-7) is a fluorinated compound with significant potential in medicinal chemistry due to its unique structural features. The trifluoromethyl group and the pyridine moiety contribute to its biological activity, making it a subject of interest in various pharmacological studies.

- Molecular Formula : C₁₃H₁₀F₃NO

- Molecular Weight : 253.22 g/mol

- Structure : The presence of a trifluoromethyl group enhances lipophilicity and influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Its structure allows it to act as a potential inhibitor in enzyme systems, particularly those involved in metabolic regulation.

Key Mechanisms:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown efficacy in inhibiting DPP-IV, an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glycemic control in diabetic models .

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds exhibit enhanced antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of compounds similar to this compound have yielded promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.0338 mg/mL | High |

| Enterococcus faecium | 0.045 mg/mL | Moderate |

| Bacillus subtilis | 0.050 mg/mL | High |

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents targeting resistant strains .

Case Studies

- DPP-IV Inhibition Study :

- Antioxidant Properties :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups (e.g., CF₃) | Increases potency against DPP-IV |

| Substitution on the phenyl ring | Improves interaction with target enzymes |

The presence of electron-withdrawing groups like trifluoromethyl significantly enhances the compound's binding affinity and overall biological activity .

特性

分子式 |

C13H10F3NO |

|---|---|

分子量 |

253.22 g/mol |

IUPAC名 |

2,2,2-trifluoro-1-(4-phenylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)12(18)11-8-10(6-7-17-11)9-4-2-1-3-5-9/h1-8,12,18H |

InChIキー |

JBLUBYPBRYIOOF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C(C(F)(F)F)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。